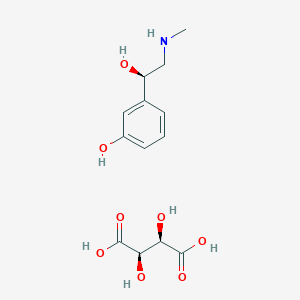

Bis(salicylideniminato-3-propyl)methylaminocobalt(II)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) and related cobalt(II)-Schiff base complexes often involves the reaction of cobalt salts with Schiff base ligands, which are formed by the condensation of salicylaldehyde derivatives with amines. These reactions can be facilitated by various solvents and conditions, leading to complexes with diverse structural features. For instance, complexes have been synthesized by reacting cobalt(II) salts with Schiff base ligands derived from salicylaldehyde and diamines, resulting in compounds with significant oxygenation catalytic activity, mirroring enzymatic processes like tryptophan 2,3-dioxygenase (A. Nishinaga, 1975).

Molecular Structure Analysis

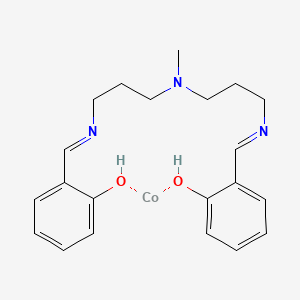

Schiff base cobalt(II) complexes exhibit a variety of molecular structures, depending on the nature of the Schiff base ligand and the coordination environment around the cobalt ion. These structures can range from mononuclear to polynuclear complexes, with coordination geometries that include octahedral, square planar, and trigonal bipyramidal arrangements. The molecular structure is crucial in determining the complex's reactivity, magnetic properties, and potential applications. For example, bis[N,N′-3-azapentane-1,5-diyl-bis(salicylideneiminato)]-dicobalt(III) displays a robust neutral homodinuclear structure with a short metal…metal separation, indicative of a significant interaction between the cobalt centers (Ma. Guadalupe Quintero-Téllez et al., 2016).

Chemical Reactions and Properties

Cobalt(II)-Schiff base complexes participate in a variety of chemical reactions, including oxygenation reactions that mimic enzymatic processes. These complexes have been used as catalysts for the oxygenation of substrates such as indoles and flavones, leading to the selective oxidative cleavage of heterocyclic rings. The reactivity of these complexes can be attributed to the electronic and steric properties of the Schiff base ligands, as well as the coordination environment of the cobalt ion (A. Nishinaga et al., 1975).

Scientific Research Applications

Toxicity Study on E. Coli

Bis(salicylideniminato-3-propyl)methylaminocobalt(II) was studied for its toxic action on Escherichia coli DH5α. Microcalorimetry was used to determine the toxicity, revealing that this compound had a larger toxic effect compared to Co(III) sepulchrate trichloride. The mechanism involved damage to the bacterial cell wall, as shown by SEM, and accumulation of intracellular cobalt in E. coli DH5α (Yang et al., 2008).

Model Catalytic Oxygenation

This compound has been used as a catalyst in the oxygenation of 3-substituted indoles related to tryptophan, acting as a nonenzymic model for tryptophan 2,3-dioxygenase. It facilitated the oxidative cleavage of the heterocyclic ring of indoles selectively (Nishinaga, 1975).

Oxygen Absorption Properties

The oxygen absorption properties of cobalt(II) Schiff-base complexes, including derivatives of N,N′-bis(salicylidene)-2,2′-dimethyl-1, 3-propanediimine ligands, were studied. These complexes demonstrated higher solubilities and oxygen affinities compared to CoSalen homologs in specific conditions (Park et al., 1998).

Catalytic Activities in Oxidation Reactions

The catalytic activities of binuclear Co(II) complexes with bis(salen-type) ligands were studied in the oxidation of 3,4-dimethoxybenzyl alcohol. These complexes showed different levels of catalytic activity compared to traditional mononuclear salen-type Co complexes (Räisänen et al., 2013).

Micellar System Reactions

In a study involving micellar systems, Bis(salicylidene)ethylenediaminatocobalt(II) was solubilized in 3% aq. sodium dodecyl sulfate and used to catalyze the oxygenation of indoles at highly diluted concentrations. The study noted a high rate of acceleration and/or reaction selectivity due to the condensation effect and/or distribution effect of micelles (Inada et al., 1988).

Safety and Hazards

properties

IUPAC Name |

cobalt;2-[3-[3-[(2-hydroxyphenyl)methylideneamino]propyl-methylamino]propyliminomethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2.Co/c1-24(14-6-12-22-16-18-8-2-4-10-20(18)25)15-7-13-23-17-19-9-3-5-11-21(19)26;/h2-5,8-11,16-17,25-26H,6-7,12-15H2,1H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYMMTUICCHINZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN=CC1=CC=CC=C1O)CCCN=CC2=CC=CC=C2O.[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27CoN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15391-24-9 |

Source

|

| Record name | Bis(salicylideniminato-3-propyl)methylaminocobalt(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What does the research tell us about the toxicity of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) on Escherichia coli DH5α?

A1: The research utilized microcalorimetry to investigate the toxic effects of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) on Escherichia coli DH5α growth. [] While the provided abstract doesn't detail specific findings, it suggests the study likely examines how the presence of this cobalt compound influences the metabolic activity and growth patterns of the bacteria. By analyzing the heat flow profiles generated through microcalorimetry, researchers can glean insights into the compound's impact on bacterial metabolism and potentially identify the concentration range where inhibitory effects become significant.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.